2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperidine ring, and a pyridine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Used in solar cells and other electronic applications.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:
Uniqueness
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is unique due to its combination of a quinazolinone core, piperidine ring, and pyridine moiety
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H21N5O2/c1-28-17-4-5-18-19(11-17)24-14-26(21(18)27)13-15-6-9-25(10-7-15)20-16(12-22)3-2-8-23-20/h2-5,8,11,14-15H,6-7,9-10,13H2,1H3 |
InChI Key |
UUAXFBOBZPSPFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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